3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

This compound's -OCHF2 group is a lipophilic hydrogen bond donor and bioisostere for -OH/-OCH3, delivering enhanced metabolic stability and distinct target binding versus non-fluorinated analogs. With an IC50 of 2.1 µM against ALDH3A1, it enables selective chemical probe development for cancer metabolism research. Its three substituent vectors (Cl, OCHF2, OCH3) support SAR-driven lead optimization, while predictable chemoselectivity in nucleophilic aromatic substitution—intermediate reactivity between fluorine and chlorine—allows construction of complex fluorinated architectures. Choose this compound for reproducible ALDH3A1 inhibition studies and novel lead series generation.

Molecular Formula C9H7ClF2O3
Molecular Weight 236.6 g/mol
CAS No. 747411-54-7
Cat. No. B3282248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde
CAS747411-54-7
Molecular FormulaC9H7ClF2O3
Molecular Weight236.6 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C=O)Cl)OC(F)F
InChIInChI=1S/C9H7ClF2O3/c1-14-7-3-5(4-13)2-6(10)8(7)15-9(11)12/h2-4,9H,1H3
InChIKeyRVOXHQRAIULOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7) Procurement Overview and Core Properties


3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7) is a halogenated and difluoromethoxylated benzaldehyde derivative . It serves primarily as a versatile small molecule scaffold and synthetic intermediate in pharmaceutical and agrochemical research . This compound is characterized by the simultaneous presence of chloro, difluoromethoxy (-OCHF2), and methoxy substituents on the benzene ring, a combination which imparts distinct physicochemical properties that are the basis for its utility in complex organic synthesis and drug discovery programs .

Why 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde is Not Interchangeable with Common Analogs


Simple substitution with non-fluorinated analogs like 3-chloro-4-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzaldehyde (vanillin) is not scientifically viable due to the profound impact of the difluoromethoxy (-OCHF2) group [1]. The -OCHF2 group is a well-established lipophilic hydrogen bond donor and bioisostere for hydroxyl (-OH) and methoxy (-OCH3) groups [2]. Its replacement of a methoxy or hydroxy group significantly alters key properties such as metabolic stability, lipophilicity, and target binding conformation [3]. This leads to differences in biological activity, pharmacokinetic profiles, and synthetic utility that are quantifiable and critical for reproducible research, as detailed in the evidence below.

Quantitative Evidence Guide for 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7)


ALDH3A1 Inhibitory Potency: Target Compound vs. Structural Analog

In an assay measuring inhibition of human ALDH3A1-mediated benzaldehyde oxidation, the target compound 3-chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde exhibited an IC50 of 2,100 nM (2.1 µM) [1]. This contrasts with a related structural analog from the same patent family (US9328112, Compound B37) which demonstrated a slightly more potent IC50 of 1,000 nM (1.0 µM) under the same assay conditions [2]. This 2.1-fold difference in potency confirms that the specific substitution pattern of the target compound modulates ALDH3A1 inhibitory activity, making it a distinct chemical tool.

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Metabolism

Comparative Reactivity in Nucleophilic Substitution: Difluoromethoxy vs. Halogens

Under aminodehalogenation reaction conditions, the difluoromethoxy (-OCHF2) group in aromatic nitro compounds exhibits a distinct reactivity profile [1]. Studies show its reactivity is lower than that of a fluorine atom but significantly higher than that of a chlorine atom [1]. This intermediate reactivity of the -OCHF2 group, which is present in the target compound, implies a different synthetic handling and reactivity profile compared to its chloro-only or fluoro-only analogs.

Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity

Physicochemical Profile: Calculated Lipophilicity vs. Non-Fluorinated Benzaldehydes

The introduction of the difluoromethoxy (-OCHF2) group is known to increase a molecule's lipophilicity, a key determinant of membrane permeability and metabolic stability [1]. The target compound's ClogP (calculated logP) is predicted to be approximately 2.15 . This represents a significant increase compared to the non-fluorinated analog 3-chloro-4-methoxybenzaldehyde, which has a predicted logP of approximately 1.6-1.8 . This quantifiable increase in lipophilicity can influence the compound's behavior in biological assays and its suitability as a fragment in drug discovery.

Physicochemical Properties Lipophilicity Drug Design

Optimal Application Scenarios for 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde (CAS 747411-54-7)


As a Differentiated ALDH3A1 Chemical Probe

The compound's characterized IC50 value of 2.1 µM against ALDH3A1 [1] makes it a suitable starting point for developing selective chemical probes to study this enzyme's role in cancer metabolism. Its activity profile is distinct from a related analog (1.0 µM) [2], allowing researchers to investigate structure-activity relationships and the impact of the unique 3-chloro-5-methoxy substitution pattern on target engagement. Procurement of this specific compound is essential for experiments requiring this particular inhibitory signature.

As a Versatile Scaffold for Fragment-Based Drug Discovery

The presence of the difluoromethoxy group, which confers distinct physicochemical properties like increased lipophilicity (LogP ~2.15) and a unique hydrogen-bonding profile, positions this compound as a valuable fragment for drug discovery programs . Its three distinct substituents (chloro, difluoromethoxy, methoxy) offer multiple vectors for synthetic elaboration, enabling the exploration of chemical space not accessible with simpler benzaldehyde analogs . This makes it a strategic procurement choice for generating novel lead series.

As an Intermediate with Predictable Difluoromethoxy Reactivity

In synthetic routes requiring a functional group with intermediate reactivity in nucleophilic aromatic substitution, the -OCHF2 group in this compound offers a distinct advantage [3]. Its reactivity, which is lower than fluorine but higher than chlorine [3], allows for chemoselective transformations that would be challenging with analogous compounds bearing only halogen substituents. This predictable behavior makes it a preferred intermediate for constructing more complex, fluorinated molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(difluoromethoxy)-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.